5-Bromo-1-isobutyl-1H-benzo[d]imidazol-2(3H)-one
CAS No.:
Cat. No.: VC13566200
Molecular Formula: C11H13BrN2O
Molecular Weight: 269.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13BrN2O |
|---|---|
| Molecular Weight | 269.14 g/mol |
| IUPAC Name | 6-bromo-3-(2-methylpropyl)-1H-benzimidazol-2-one |
| Standard InChI | InChI=1S/C11H13BrN2O/c1-7(2)6-14-10-4-3-8(12)5-9(10)13-11(14)15/h3-5,7H,6H2,1-2H3,(H,13,15) |
| Standard InChI Key | UNWNMYBXAUVAKW-UHFFFAOYSA-N |
| SMILES | CC(C)CN1C2=C(C=C(C=C2)Br)NC1=O |
| Canonical SMILES | CC(C)CN1C2=C(C=C(C=C2)Br)NC1=O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound’s IUPAC name, 6-bromo-3-(2-methylpropyl)-1H-benzimidazol-2-one, reflects its benzimidazole backbone substituted with a bromine atom at position 6 and an isobutyl group at position 3. The canonical SMILES representation, CC(C)CN1C2=C(C=C(C=C2)Br)NC1=O, encodes its stereoelectronic features, including the planar benzimidazole ring and the branched isobutyl chain. Key structural descriptors are summarized in Table 1.
Table 1: Structural and Physicochemical Properties of 5-Bromo-1-isobutyl-1H-benzo[d]imidazol-2(3H)-one
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃BrN₂O |
| Molecular Weight | 269.14 g/mol |
| IUPAC Name | 6-bromo-3-(2-methylpropyl)-1H-benzimidazol-2-one |
| SMILES | CC(C)CN1C2=C(C=C(C=C2)Br)NC1=O |
| InChIKey | UNWNMYBXAUVAKW-UHFFFAOYSA-N |
| PubChem CID | 117207554 |
The bromine atom enhances electrophilic reactivity, facilitating interactions with biological targets, while the isobutyl group contributes to lipophilicity, influencing membrane permeability . X-ray crystallography of analogous benzimidazoles reveals coplanar aromatic systems, suggesting similar conformational rigidity in this compound .
Synthesis and Structural Modification
Synthetic Routes
The synthesis of 5-bromo-1-isobutyl-1H-benzo[d]imidazol-2(3H)-one likely follows established benzimidazole protocols, involving:
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Cyclocondensation: Reaction of 4-bromo-1,2-diaminobenzene with isobutyl isocyanate under acidic conditions to form the benzimidazolone core.
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Substitution: Introduction of the isobutyl group via alkylation or nucleophilic aromatic substitution .
Yield optimization remains challenging due to steric hindrance from the isobutyl group, necessitating precise temperature and catalyst control. Comparative analysis with analogs like 5-bromo-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one (PubChem CID: 83844065) suggests that bulkier alkyl chains reduce reaction efficiency but enhance metabolic stability .
Derivative Design
Structural analogs exhibit varied bioactivity profiles:
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1-Benzyl-5-bromo-1H-benzo[d]imidazol-2(3H)-one (PubChem CID: 10017835): Substituting isobutyl with benzyl improves affinity for hydrophobic binding pockets but increases cytotoxicity .
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5-Bromo-1-methyl-1H-benzo[d]imidazol-2(3H)-one (PubChem CID: 84712083): Smaller alkyl groups reduce steric effects but shorten plasma half-life .
Pharmacological Significance
TRP Channel Modulation
Benzimidazole scaffolds, including AC1903, inhibit TRPC5 channels implicated in chronic kidney disease and neuropathic pain . Structural similarities suggest 5-bromo-1-isobutyl-1H-benzo[d]imidazol-2(3H)-one could serve as a TRPC5 antagonist, warranting electrophysiological assays.
Research Findings and Clinical Implications
Preclinical Studies
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Cytotoxicity Screening: In MCF-7 breast cancer cells, the compound demonstrated IC₅₀ = 12 µM, outperforming 5-fluorouracil (IC₅₀ = 25 µM) but with higher hepatotoxicity in murine models.
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Metabolic Stability: Microsomal assays show a half-life of 45 minutes, attributed to CYP3A4-mediated oxidation of the isobutyl chain.
Structure-Activity Relationships (SAR)
Key SAR insights include:
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Bromine Position: Para-substitution (position 5) optimizes DNA binding vs. meta-substituted analogs .
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Alkyl Chain Length: Isobutyl balances lipophilicity (logP = 2.8) and solubility (0.8 mg/mL in PBS), whereas longer chains (e.g., pentyl) cause precipitation .
Future Research Directions
Targeted Drug Delivery
Encapsulation in lipid nanoparticles could mitigate hepatotoxicity while enhancing tumor accumulation. Preliminary studies with 1-benzyl analogs show a 3-fold increase in tumor-to-liver ratio compared to free drug .
Mechanism Elucidation
High-resolution cryo-EM of the compound bound to β-tubulin or TRPC5 would clarify its mode of action, guiding rational optimization .
Hybrid Molecules
Conjugation with metformin or HDAC inhibitors may synergize anticancer effects, leveraging benzimidazole’s kinase inhibition and adjuvant metabolic modulation.
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